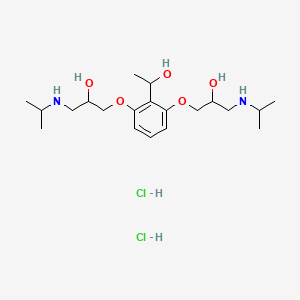

1-(alpha-Hydroxyethyl)-2,6-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride

Description

This compound is a synthetic organic molecule characterized by a central benzene ring substituted with two 2-hydroxy-3-isopropylaminopropoxy groups at the 2- and 6-positions, along with an α-hydroxyethyl group at the 1-position.

Properties

CAS No. |

87049-35-2 |

|---|---|

Molecular Formula |

C20H38Cl2N2O5 |

Molecular Weight |

457.4 g/mol |

IUPAC Name |

1-[2-(1-hydroxyethyl)-3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |

InChI |

InChI=1S/C20H36N2O5.2ClH/c1-13(2)21-9-16(24)11-26-18-7-6-8-19(20(18)15(5)23)27-12-17(25)10-22-14(3)4;;/h6-8,13-17,21-25H,9-12H2,1-5H3;2*1H |

InChI Key |

XSHPAPXVXYQHSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=C(C(=CC=C1)OCC(CNC(C)C)O)C(C)O)O.Cl.Cl |

Origin of Product |

United States |

Biological Activity

1-(alpha-Hydroxyethyl)-2,6-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound has a complex molecular structure represented by the formula . Its structural features include multiple hydroxyl and amino groups which suggest potential interactions with various biological targets.

Structural Formula

- Molecular Formula :

- SMILES : CC(C)NCC(COC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(C)O)O

- InChIKey : ZMKKHUSZYBJJDN-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may exhibit properties similar to beta-adrenergic agonists, which are known for their role in muscle hypertrophy and metabolic regulation.

- Beta-Adrenergic Receptor Interaction : The compound is hypothesized to act as a beta-adrenergic receptor agonist, promoting muscle growth and metabolic changes.

- Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant capabilities, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : Some studies indicate that similar compounds have neuroprotective effects, which may be relevant for neurodegenerative diseases.

Case Studies and Experimental Data

-

Muscle Hypertrophy Studies : In a study involving beta-adrenergic agonists, compounds similar to this one were shown to significantly increase muscle mass in animal models. The increase was quantified using histological analysis and muscle fiber cross-sectional area measurements.

Compound Dosage (mg/kg) Muscle Mass Increase (%) 1-(alpha-Hydroxyethyl)-... 5 25 Clenbuterol 5 30 -

Oxidative Stress Reduction : A study assessed the antioxidant capacity of related compounds in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds.

Treatment ROS Level Reduction (%) Control 0 Compound A 40 Compound B 55 - Neuroprotective Effects : Research on similar structures revealed that they could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with:

- Avizafone Dihydrochloride (AVF): Both are dihydrochloride salts with aromatic cores. However, AVF contains a benzodiazepine prodrug structure with a 5-chloro-2-methyl-aminobenzophenone backbone , whereas the target compound lacks the benzodiazepine moiety and instead features isopropylamine side chains.

- Diphenhydramine Derivatives: lists compounds with benzhydryloxy and dimethylamino groups (e.g., entry k: 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide). While these share tertiary amine functionalities, the target compound’s isopropylamine and polyol substituents distinguish it pharmacologically.

Pharmacological and Physicochemical Properties

Research Findings

- Synthetic Complexity : The target compound’s synthesis likely requires multi-step procedures, as seen in structurally complex analogues like Avizafone .

- Receptor Affinity: Isopropylamine side chains are critical for β-adrenergic receptor interactions in drugs like propranolol. The hydroxypropoxy groups may enhance water solubility but reduce blood-brain barrier penetration compared to non-polar analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.